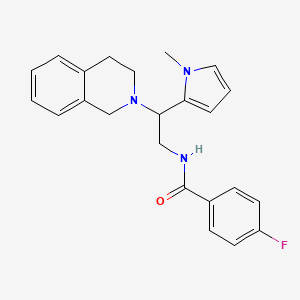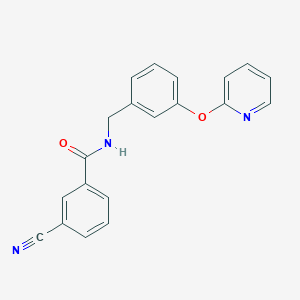
3-cyano-N-(3-(pyridin-2-yloxy)benzyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Crystallography and Structural Analysis
Studies on similar compounds demonstrate their use in understanding molecular interactions and crystal structures. For example, research by Lemmerer and Bourne (2012) elucidated the co-crystal structure of benzoic acid–3,4-bis[(pyridin-3-ylmethyl)amino]cyclobut-3-ene-1,2-dione, revealing hydrogen bond formations and extended ribbon structures in the crystalline state Lemmerer & Bourne, 2012. Such studies provide insights into molecular interactions, aiding in the design of new materials and compounds with desired properties.
Organic Synthesis and Chemical Sensing
The synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, as explored by Younes et al. (2020), showcases the potential of related compounds in developing colorimetric sensors for fluoride ions, leveraging intramolecular charge transfer mechanisms Younes et al., 2020. This application is crucial in environmental monitoring and public health, providing simple and effective tools for detecting hazardous substances.
Photocatalytic Degradation
Research on photocatalytic degradation of pollutants, like the study on pyridine degradation by Maillard-Dupuy et al. (1994), highlights the relevance of pyridine structures in enhancing photocatalytic processes Maillard-Dupuy et al., 1994. Understanding the degradation pathways and kinetics of compounds containing pyridine rings can lead to more efficient methods for water treatment and pollution control.
Antimicrobial Activity
The antimicrobial properties of N-(3-hydroxy-2-pyridyl)benzamides against various bacteria were investigated by Mobinikhaledi et al. (2006), demonstrating the potential of these compounds in developing new antibacterial agents Mobinikhaledi et al., 2006. Such research is vital in the ongoing battle against antibiotic-resistant bacteria and the search for novel antimicrobials.
Histone Deacetylase Inhibition
In the context of drug discovery, the design and synthesis of pyridine-based histone deacetylase inhibitors, as described by Andrews et al. (2008), illustrate the therapeutic applications of compounds with the cyano-pyridyl moiety in cancer treatment Andrews et al., 2008. This research avenue is crucial for developing targeted therapies against various cancers.
Orientations Futures
The future directions for the study of “3-cyano-N-(3-(pyridin-2-yloxy)benzyl)benzamide” could include further exploration of its potential applications, such as its anti-tubercular activity. Additionally, more research could be done to fully understand its synthesis, molecular structure, and chemical reactions .
Propriétés
IUPAC Name |
3-cyano-N-[(3-pyridin-2-yloxyphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c21-13-15-5-3-7-17(11-15)20(24)23-14-16-6-4-8-18(12-16)25-19-9-1-2-10-22-19/h1-12H,14H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCOKGBPLHJRBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)CNC(=O)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-N-(3-(pyridin-2-yloxy)benzyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-Fluorophenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2766248.png)
![1-[4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanoyl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B2766249.png)

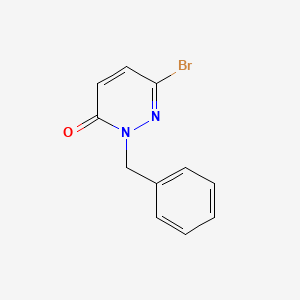
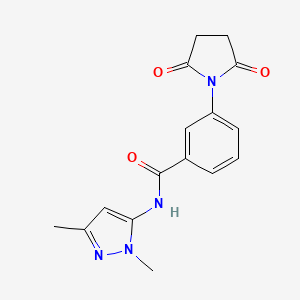
![2-(2-Methylphenoxy)-N-[(1-morpholin-4-ylcyclobutyl)methyl]acetamide](/img/structure/B2766255.png)
![6-Tert-butyl-2-[1-[2-(4-methoxyphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2766258.png)
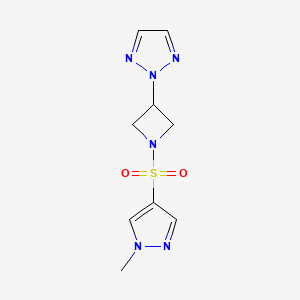
![[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino methanesulfonate](/img/structure/B2766261.png)
![N-cyclopentyl-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2766263.png)
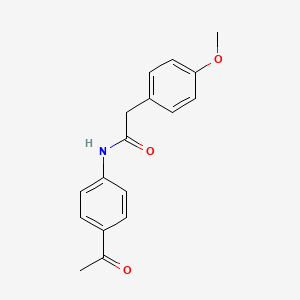
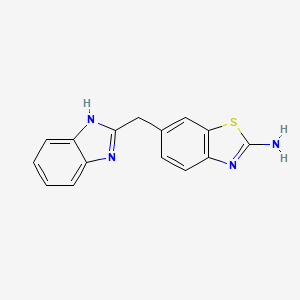
![N'-{7-[1-(2-fluorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethyliminoformamide](/img/structure/B2766266.png)
